
Dapagliflozin impurity
Overview
Description
Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is used to treat type 2 diabetes. During its synthesis and storage, impurities arise from incomplete reactions, degradation, or residual starting materials. These impurities, categorized as process-related or degradation products, must be rigorously controlled to meet regulatory standards (e.g., FDA, EMA) for drug safety and efficacy . Key impurities include:
- Process-related impurities: Residual starting materials (e.g., 5-Bromo-2-chlorobenzoic acid), intermediates, and byproducts like Dapagliflozin Impurity B (C21H25ClO6) .
- Degradation products: Formed under stress conditions (e.g., heat, pH extremes), such as Dapagliflozin Hydroperoxide Impurity (C21H25ClO8) .
Scientific Research Applications
Analytical Methods for Impurity Detection
The detection and quantification of dapagliflozin impurities are essential for ensuring drug quality and compliance with regulatory standards. Various analytical techniques have been developed:
- High-Performance Liquid Chromatography (HPLC) : This method is widely utilized for separating and quantifying dapagliflozin and its impurities. Studies have demonstrated successful elution of multiple impurities alongside dapagliflozin, with specific retention times identified for each component .
- Ultra-Performance Liquid Chromatography (UPLC) : UPLC has been shown to provide higher resolution and faster analysis times compared to traditional HPLC. For example, a study reported the limits of detection and quantification for dapagliflozin and its impurities, confirming the method's sensitivity .
- Method Validation : Validation studies confirm the specificity, linearity, accuracy, and precision of these analytical methods. Results indicated satisfactory recovery rates and low relative standard deviations, affirming their reliability for routine analysis .
Clinical Implications of Dapagliflozin Impurities
The presence of impurities can significantly affect the pharmacological profile of dapagliflozin:
- Toxicity Assessment : Research has indicated that certain impurities may exhibit cytotoxic effects at varying concentrations. For instance, one impurity was found to reduce cell viability significantly at concentrations as low as 10 µM . Understanding these effects is crucial for evaluating the overall safety profile of dapagliflozin formulations.
- Impact on Efficacy : Impurities can potentially alter the therapeutic effectiveness of dapagliflozin. Studies assessing the pharmacokinetics of dapagliflozin in the presence of impurities are necessary to ensure that patients receive optimal therapeutic benefits without adverse effects.
Case Studies
Several case studies highlight the importance of monitoring dapagliflozin impurities in pharmaceutical development:
- Study on Stability : A study evaluated the stability of dapagliflozin under various stress conditions (acidic, alkaline, oxidative). It was found that degradation products did not interfere with impurity analysis, ensuring reliable quality control during manufacturing .
- Comparative Outcomes in Clinical Trials : A recent multicenter study compared outcomes between patients treated with empagliflozin and dapagliflozin. The presence of impurities in dapagliflozin formulations was considered when analyzing treatment efficacy and safety profiles .
Mechanism of Action
The impurities of dapagliflozin do not have a direct therapeutic effect but can influence the overall stability and efficacy of the drug. The primary mechanism of action of dapagliflozin involves inhibiting the sodium-glucose co-transporter 2, which reduces glucose reabsorption in the kidneys and promotes glucose excretion .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Dapagliflozin impurities share structural motifs with those of other SGLT2 inhibitors, such as Empagliflozin and Canagliflozin , due to analogous synthetic pathways. Below is a comparative analysis:
Table 1: Key Impurities in Dapagliflozin vs. Empagliflozin
Key Findings :
- Structural Similarities : Both drugs exhibit chloro-substituted aromatic rings in their impurities, reflecting shared synthetic routes involving halogenated intermediates .
- Degradation Pathways : Dapagliflozin degrades rapidly under acidic/alkaline conditions (e.g., total impurities increase by 1.5% at pH 3.0 in 3 days ), while Empagliflozan forms ring-opened products (IMPC) under similar stress .
Stability and Detection Methods
Table 2: Stability and Analytical Parameters
Analytical Insights :
- HPLC Methods : Both impurities are quantified using reversed-phase HPLC with UV detection, though Dapagliflozin requires a pH 6.8 mobile phase for optimal stability .
- Sensitivity : Empagliflozan impurities exhibit lower detection limits due to higher UV absorption .
Regulatory and Control Strategies
Regulatory Thresholds
- ICH Guidelines : Impurities exceeding 0.1% require identification and toxicological evaluation .
- Dapagliflozin-Specific Limits : Total impurities capped at 0.5% in final formulations, with individual impurities ≤0.3% .
Mitigation Strategies
Biological Activity
Dapagliflozin impurity, specifically known as this compound A, is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor widely used in the management of type 2 diabetes mellitus. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential implications in clinical settings.
Overview of Dapagliflozin and Its Impurities
Dapagliflozin is primarily utilized for its ability to lower blood glucose levels by inhibiting the SGLT2 transporter in the kidneys, promoting glucose excretion through urine. However, impurities such as this compound A have raised concerns regarding their biological activity and safety profile. This impurity is classified as a genotoxic compound, which can potentially damage genetic material at low concentrations .
Biological Activity
Mechanism of Action:
- Dapagliflozin and its impurities function by inhibiting SGLT2, leading to reduced reabsorption of glucose in the renal tubules. This results in increased urinary glucose excretion and subsequently lowers blood glucose levels .
- The presence of impurities like this compound A may alter the overall pharmacodynamics and pharmacokinetics of the drug, potentially leading to unexpected biological responses.
Pharmacological Effects:
- Studies have shown that dapagliflozin effectively reduces fasting plasma glucose and improves glycemic control in diabetic patients. In animal models, it has demonstrated significant anti-hyperglycemic activity .
- Dapagliflozin's impact on metabolic pathways has been investigated through various clinical trials. For instance, a study involving heart failure patients highlighted changes in metabolite clusters associated with energy metabolism when treated with dapagliflozin .
Case Studies and Clinical Findings
1. Efficacy in Heart Failure:
A placebo-controlled trial known as DEFINE-HF assessed the effects of dapagliflozin on patients with heart failure with reduced ejection fraction (HFrEF). The study found that dapagliflozin treatment was associated with improved metabolic profiles, including increased ketone bodies and alterations in acylcarnitine levels, which are indicative of enhanced fatty acid oxidation .
2. Renal Outcomes:
The DARWIN-T2D study evaluated renal endpoints in type 2 diabetes patients treated with dapagliflozin compared to other glucose-lowering therapies. Results indicated that dapagliflozin had a favorable effect on albumin excretion rates (AER) and estimated glomerular filtration rates (eGFR), confirming its antiproteinuric effects despite a mild decline in eGFR .
Impurity Characterization and Safety Profile
Characterization:
this compound A has been characterized using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR). These methods confirm its structure and purity levels, which are critical for ensuring patient safety .
Safety Concerns:
The genotoxic nature of this compound A necessitates careful monitoring during drug development and clinical use. Regulatory agencies emphasize the importance of controlling impurities to minimize potential risks associated with genetic damage .
Summary Table: Biological Activity of this compound
Parameter | Dapagliflozin | This compound A |
---|---|---|
Mechanism of Action | SGLT2 Inhibition | Potentially altered SGLT2 effects |
Primary Use | Type 2 Diabetes | Safety concerns due to genotoxicity |
Clinical Efficacy | Reduces blood glucose | Unknown impact on efficacy |
Metabolic Effects | Improves metabolic profiles | May interfere with metabolic pathways |
Regulatory Status | Approved | Requires monitoring for safety |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying process-related impurities in dapagliflozin (DPF)?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method using an Xbridge Phenyl C18 column (250 × 4.6 mm, 5 μm) with gradient elution (0.05% aqueous trifluoroacetic acid and acetonitrile) is widely validated for separating DPF, 5-BC, and 4-BC impurities. This method achieves specificity with retention times of 7.3 min (DPF), 7.9 min (5-BC), and 17.1 min (4-BC), along with linearity (R² > 0.999), precision (RSD ≤ 2%), and compliance with ICH Q3A thresholds (0.15% for known impurities) .
Q. How should researchers validate an HPLC method for impurity analysis in DPF?
Method validation must include:
- Specificity : Ensure no interference from placebo or degradation products at analyte retention times (e.g., using LC-MS for degradant identification) .
- Linearity : Test over 50–150% of the target concentration range (R² ≥ 0.999) .
- Precision : Assess repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2% .
- Accuracy : Recovery studies within 98–102% .
- LOD/LOQ : For 5-BC and 4-BC, reported LODs are 0.000053 ppm and 0.0000165 ppm, respectively .
Q. What are the critical process-related impurities in DPF synthesis, and how do they impact drug quality?
5-Bromo-2-chlorobenzoic acid (5-BC) and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene (4-BC) are key impurities originating from starting materials. Their presence above 0.15% can reduce drug efficacy by altering pharmacokinetic profiles or inducing toxicity. Stability studies under ICH stress conditions (acid/base hydrolysis, oxidation) are essential to monitor degradation pathways .
Advanced Research Questions
Q. How can researchers optimize HPLC parameters using a Design of Experiments (DOE) approach for impurity analysis?
DOE systematically evaluates variables like mobile phase composition, flow rate, and column temperature. For example, a hydrotropic solubilization-assisted DOE-RP-HPLC method optimizes sensitivity and resolution while reducing run time (<20 min). Response surface methodology (RSM) identifies robust conditions, minimizing costly trial-and-error experimentation .
Q. What strategies resolve co-eluting impurities or degradants in DPF analysis?
- LC-MS Coupling : Characterize degradants by comparing [M+H]⁺ ion fragmentation patterns. For instance, base degradation of DPF yields 2-(3-(4-ethoxy benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxymethyl)-2H-pyran-3,4,5-triol, identifiable via mass shifts .
- Column Selectivity : Use phenyl-based columns (e.g., Xbridge Phenyl) for enhanced π-π interactions with aromatic impurities .
- Gradient Adjustment : Fine-tune acetonitrile gradients to separate structurally similar impurities .
Q. How can researchers address discrepancies in impurity quantification across different analytical batches?
- System Suitability Tests (SST) : Mandate daily checks for theoretical plates (>2000), tailing factor (≤2), and resolution (>2) .
- Ruggedness Testing : Evaluate inter-laboratory reproducibility by varying columns, detectors, or analysts .
- Cross-Validation : Compare results with orthogonal methods (e.g., NMR or FTIR) for high-confidence identification .
Q. What are the regulatory challenges in impurity profiling, and how can they be mitigated?
- Data Gaps : Lack of impurity reference standards (e.g., Ethyldapagliflozin) complicates method validation. Collaborate with pharmacopeial bodies to synthesize certified standards .
- Evolving Guidelines : Align with ICH Q3A, FDA, and EMA requirements by documenting forced degradation studies, toxicological risk assessments, and batch-to-batch variability .
Q. How do degradation pathways of DPF inform formulation stability and storage conditions?
Acidic conditions hydrolyze the glycosidic bond, while oxidation targets the ethoxybenzyl group. Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify major degradants, guiding packaging recommendations (e.g., controlled room temperature, desiccants) to extend shelf life .
Q. Methodological Reference Tables
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDGWGYAUCJZDV-ADAARDCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-86-8 | |
Record name | 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.